Cas no 943-27-1 (4′-tert-Butylacetophenone)

4′-tert-Butylacetophenone structure
4′-tert-Butylacetophenone structure
Nom du produit:4′-tert-Butylacetophenone
Numéro CAS:943-27-1
Le MF:C12H16O
Mégawatts:176.254843711853
MDL:MFCD00017256
CID:40375
PubChem ID:13669

4′-tert-Butylacetophenone Propriétés chimiques et physiques

Nom et identifiant

    • 4'-tert-Butylacetophenone
    • 4-tert-Butylacetophenone
    • 4′-tert-Butylacetophenone
    • 1-(4-(tert-Butyl)phenyl)ethanone
    • p-t-Butylacetophenone
    • 1-(4-tert-butylphenyl)ethanone
    • 1-[4-(tert-Butyl)phenyl]ethan-1-one
    • 4-Acetyl tert-butylbenzene
    • 4'-t-Butylacetophenone
    • PHENOMUSCOL
    • p-tert-butyl acetophenone
    • p-tert-Butylacetophenon
    • Tert-butyl acetophenone
    • 1-[4-(1,1-Dimethylethyl)phenyl]ethanone
    • p-tert-Butylacetophenone
    • Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-
    • Acetophenone, 4'-tert-butyl-
    • 1-(4-tert-butyl-phenyl)-ethanone
    • 1-(4-tert-butylphenyl)ethan-1-one
    • 4-TERT-BUTYLPHENYL METHYL KETONE
    • UYFJYGWNYQCHOB-UHFFFAOYSA-N
    • Ethanone, 1-((1,1-dimethylethyl)phenyl)-
    • Ethanone, 1-[(1,1-dimethylethyl)phenyl]-
    • Ethanone, 1-(4-(1,1-dimethylethyl)phenyl)-
    • 4313
    • 1-[4-(1,1-Dimethylethyl)phenyl]ethanone (ACI)
    • Acetophenone, 4′-tert-butyl- (6CI, 8CI)
    • 4-t-Butylacetophenone
    • NSC 826
    • p-tert-Butylacetylbenzene
    • MDL: MFCD00017256
    • Piscine à noyau: 1S/C12H16O/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-8H,1-4H3
    • La clé Inchi: UYFJYGWNYQCHOB-UHFFFAOYSA-N
    • Sourire: O=C(C)C1C=CC(C(C)(C)C)=CC=1

Propriétés calculées

  • Qualité précise: 176.120115g/mol
  • Charge de surface: 0
  • XLogP3: 3.4
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 1
  • Nombre de liaisons rotatives: 2
  • Masse isotopique unique: 176.120115g/mol
  • Masse isotopique unique: 176.120115g/mol
  • Surface topologique des pôles: 17.1Ų
  • Comptage des atomes lourds: 13
  • Complexité: 180
  • Comptage atomique isotopique: 0
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Nombre d'unités de liaison covalente: 1
  • Nombre d'tautomères: 2
  • Charge de surface: 0

Propriétés expérimentales

  • Couleur / forme: Liquide incolore
  • Dense: 0.964 g/mL at 25 °C(lit.)
  • Point de fusion: 17-18 °C (dimorphic) (lit.)
  • Point d'ébullition: 107-108 °C/5 mmHg(lit.)
  • Point d'éclair: Température Fahrenheit: 86°f< br / >Degrés Celsius: 30 ° C< br / >
  • Indice de réfraction: n20/D 1.52(lit.)
  • Coefficient de répartition de l'eau: Insoluble
  • Le PSA: 17.07000
  • Le LogP: 3.18670
  • Solubilité: Soluble dans l'alcool et l'éther, légèrement soluble dans l'eau
  • Pression de vapeur: 0.0±0.5 mmHg at 25°C

4′-tert-Butylacetophenone Informations de sécurité

4′-tert-Butylacetophenone Données douanières

  • Code HS:2914399090
  • Données douanières:

    Code douanier chinois:

    2914399090

    Résumé:

    2914399090. Autres cétones aromatiques ne contenant pas d'autres groupes oxygénés. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 5,5%. Tarif général: 30,0%

    Éléments de déclaration:

    Nom du produit, contenu des ingrédients, utilisation, Déclaration d'acétone emballage

    Résumé:

    2914399090. Autres cétones aromatiques ne possédant pas d'autres fonctions oxygénées. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 5,5%. Droits généraux: 30,0%

4′-tert-Butylacetophenone PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI XIAN DING Biotechnology Co., Ltd.
006514-25g
4′-tert-Butylacetophenone
943-27-1 95%
25g
1542.0CNY 2021-07-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047102-25g
4′-tert-Butylacetophenone
943-27-1 98%
25g
¥327.00 2024-04-24
TRC
B690505-5g
4-tert-Butylacetophenone
943-27-1
5g
$ 187.00 2023-04-18
Apollo Scientific
OR21926-25g
4'-(tert-Butyl)acetophenone
943-27-1 98%
25g
£55.00 2025-02-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-ZR718-1g
4′-tert-Butylacetophenone
943-27-1 97%
1g
91.0CNY 2021-07-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-ZR718-5g
4′-tert-Butylacetophenone
943-27-1 97%
5g
222.0CNY 2021-07-15
Ambeed
A637396-25g
4'-tert-Butylacetophenone
943-27-1 98%
25g
$41.0 2024-04-15
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R001605-1g
4′-tert-Butylacetophenone
943-27-1 98%
1g
¥28 2024-07-19
TRC
B690505-10g
4-tert-Butylacetophenone
943-27-1
10g
$ 351.00 2023-04-18
Apollo Scientific
OR21926-100g
4'-(tert-Butyl)acetophenone
943-27-1 95%
100g
£114.00 2023-09-01

4′-tert-Butylacetophenone Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Sulfuric acid Catalysts: 1820595-88-7 Solvents: Methanol ,  Water ;  rt → 80 °C; 20 h, 80 °C
Référence
Hydration of terminal alkynes catalyzed by a water-soluble salen-Co (III) complex
Wang, Shoufeng; Miao, Chengxia; Wang, Wenfang; Lei, Ziqiang; Sun, Wei, Cuihua Xuebao, 2014, 35(10), 1695-1700

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Sodium bicarbonate ,  Sodium bromide ,  Acrylic acid-ethylene copolymer (reaction products with aminotetramethylpiperidine oxide and octylamine) Solvents: Water ;  5 min, rt; 1.56 h, 0 °C
Référence
Electrooxidation of alcohols in an N-oxyl-immobilized poly(ethylene-co-acrylic acid)/water disperse system
Tanaka, Hideo; Kubota, Jun; Miyahara, Seiji; Kuroboshi, Manabu, Bulletin of the Chemical Society of Japan, 2005, 78(9), 1677-1684

Synthetic Routes 3

Conditions de réaction
1.1 Catalysts: Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… (ligand-containing organosilica complexes) ,  2,2′-Bipyridine, 6,6′-bis(methoxymethoxy)-5,5′-bis(triethoxysilyl)-, polymer wit… (deprotected, Ir complexes) Solvents: Toluene ;  6 h, reflux
Référence
Iridium Complex Immobilized on Custom-Designed Periodic Mesoporous Organosilica as Reusable Catalyst for the Dehydrogenative Oxidation of Alcohols
Shimizu, Mineyuki; Michikawa, Kumiko; Maegawa, Yoshifumi; Inagaki, Shinji ; Fujita, Ken-ichi, ACS Applied Nano Materials, 2020, 3(3), 2527-2535

Synthetic Routes 4

Conditions de réaction
1.1 Solvents: Trifluoroacetic acid ,  Water ;  2.5 h, rt
Référence
TFA-mediated alkyne hydration reaction to synthesize methyl ketones
Chen, Z. W.; Luo, M. T.; Ye, D. N., Asian Journal of Chemistry, 2014, 26(19), 6528-6530

Synthetic Routes 5

Conditions de réaction
1.1 Catalysts: Tetrafluoroboric acid ,  Pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,1… Solvents: Chloroform ,  Water ;  24 h, 60 °C
Référence
Hydration of aromatic alkynes catalyzed by a self-assembled hexameric organic capsule
La Sorella, Giorgio; Sperni, Laura; Ballester, Pablo; Strukul, Giorgio; Scarso, Alessandro, Catalysis Science & Technology, 2016, 6(15), 6031-6036

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Water Catalysts: Indium triflate Solvents: Sulfur dioxide ;  -78 °C; 16 - 18 h, 8 bar, 60 °C
Référence
In(III) and Hf(IV) Triflate-Catalyzed Hydration and Catalyst-free Hydrohalogenation of Aryl Acetylenes in Liquid Sulfur Dioxide
Suta, Krista; Turks, Maris, ACS Omega, 2018, 3(12), 18065-18077

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Palladium diacetate ,  2-(1H-Indazol-1-yl)quinoline Solvents: Decane ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  12 h, 60 °C
Référence
Pd-Catalyzed TBHP-Mediated Selective Wacker-Type Oxidation and Oxo-acyloxylation of Olefins Using a 2-(1H-Indazol-1-yl)quinoline Ligand
Zhang, Shuaizhong; Zhang, Jinquan ; Zou, Hongbin, Organic Letters, 2023, 25(11), 1850-1855

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  15 min, 0 °C; 2 h, 0 °C
Référence
Regio-Specific Polyacetylenes Synthesized from Anionic Polymerizations of Template Monomers
Zhang, Yang; Li, Jia; Li, Xiaohong; He, Junpo, Macromolecules (Washington, 2014, 47(18), 6260-6269

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Sulfuric acid ,  Oxygen Catalysts: (SP-5-13)-(Acetato-κO)[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phe… Solvents: Methanol ,  Water ;  20 h, 80 °C
Référence
A salen-Co3+ catalyst for the hydration of terminal alkynes and in tandem catalysis with Ru-TsDPEN for the one-pot transformation of alkynes into chiral alcohols
Wang, Shoufeng; Miao, Chengxia; Wang, Wenfang; Lei, Ziqiang; Sun, Wei, ChemCatChem, 2014, 6(6), 1612-1616

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) Solvents: Acetonitrile ;  12 h, 1 atm, 25 °C
Référence
A sodium trifluoromethanesulfinate-mediated photocatalytic strategy for aerobic oxidation of alcohols
Zhu, Xianjin; Liu, Can; Liu, Yong; Yang, Haijun; Fu, Hua, Chemical Communications (Cambridge, 2020, 56(82), 12443-12446

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Hydrogen peroxide Catalysts: Molybdenum oxide (MoO3) (nanocomposite with copper complex) Solvents: Water ;  < 3 h, 80 °C
Référence
Ultrasonic assisted fabrication of first MoO3/copper complex bio-nanocomposite based on Sesbania sesban plant for green oxidation of alcohols
Naeimi, Atena; Honarmand, Moones ; Sedri, Asmaa, Ultrasonics Sonochemistry, 2019, 50, 331-338

Synthetic Routes 12

Conditions de réaction
1.1 Catalysts: Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… ,  Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… (reaction products with bipyridinyl-containing silyl polymers) ,  2,2′-Bipyridine, 6,6′-bis(methoxymethoxy)-5,5′-bis(triethoxysilyl)-, polymer wit… (deprotected) ,  2,2′-Bipyridine, 6,6′-bis(methoxymethoxy)-5,5′-bis(triethoxysilyl)-, polymer wit… (deprotected, reaction products with iridium complex) Solvents: Toluene ;  6 h, 130 °C
Référence
Solid catalyst used for dehydrogenation reaction of alcohols and formic acid, and method for producing a carbonyl compound and hydrogen using the same
, Japan, , ,

Synthetic Routes 13

Conditions de réaction
1.1 Reagents: Silver triflate Catalysts: 2378834-33-2 Solvents: Acetic acid ,  Water ;  10 h, 100 °C
Référence
The synthesis of methyl triazole-4-carboxylate gold(I) complex and application on allene synthesis and alkyne hydration
Hu, Wenkang; Shan, Liang; Ma, Fudong; Zhang, Yilin; Yang, Yongchun; et al, Inorganic Chemistry Communications, 2019, 109,

Synthetic Routes 14

Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Bis(trifluoromethanesulfonyl)imide ,  Cobaltate(3-), [[4,4′,4′′,4′′′-(21H,23H-porphine-5,10,15,20-tetrayl-κN21,κN22,κN… Solvents: Methanol ,  Water ;  12 h, 80 °C
Référence
Hydration of Terminal Alkynes Catalyzed by Water-Soluble Cobalt Porphyrin Complexes
Tachinami, Tadashi; Nishimura, Takuho; Ushimaru, Richiro; Noyori, Ryoji; Naka, Hiroshi, Journal of the American Chemical Society, 2013, 135(1), 50-53

Synthetic Routes 15

Conditions de réaction
1.1 Reagents: Water ;  15 h, 80 °C
Référence
Zeolite Y nanoparticle assemblies with high activity in the direct hydration of terminal alkynes
Xu, Shuling; Yun, Zhi; Feng, Yu; Tang, Ting; Fang, Zhongxue; et al, RSC Advances, 2016, 6(74), 69822-69827

Synthetic Routes 16

Conditions de réaction
1.1 Reagents: Hydrogen peroxide Catalysts: Molybdenum (silica-coated iron oxide/PVA supported) ;  7 h, 80 °C
Référence
First electrospun immobilized molybdenum complex on bio iron oxide nanofiber for green oxidation of alcohols
Noghi, Sedighe Abbaspour; Naeimi, Atena ; Hamidian, Hooshang, Polymer, 2018, 149, 229-237

Synthetic Routes 17

Conditions de réaction
1.1 Reagents: Water Catalysts: Cycloheptatrienylium, tetrafluoroborate(1-) (1:1) Solvents: 2,2,2-Trifluoroethanol ;  48 h, rt
Référence
Tropylium Ion Catalyzes Hydration Reactions of Alkynes
Oss, Giulia; Ho, Junming ; Nguyen, Thanh Vinh, European Journal of Organic Chemistry, 2018, 2018(29), 3974-3981

Synthetic Routes 18

Conditions de réaction
1.1 Reagents: Water Catalysts: Sodium dodecyl sulfate ,  Platinum(2+), diaqua[N-[bis(2-methoxyphenyl)phosphino-κP]-P,P-bis(2-methoxypheny… Solvents: Water ;  20 h, 80 °C
Référence
Platinum(II) Diphosphinamine Complexes for the Efficient Hydration of Alkynes in Micellar Media
Trentin, Francesco; Chapman, Andrew M.; Scarso, Alessandro; Sgarbossa, Paolo; Michelin, Rino A.; et al, Advanced Synthesis & Catalysis, 2012, 354(6), 1095-1104

Synthetic Routes 19

Conditions de réaction
1.1 Catalysts: Benzene ,  Acridophosphino[2,1,10,9-klmna]acridophosphinium, 6,12-dihydro-6,6,12,12-tetraph… Solvents: 2,2,2-Trifluoroethanol ;  6 h, rt
Référence
Selective oxidation of benzylic alcohols via synergistic bisphosphonium and cobalt catalysis
Ding, Jia; Luo, Shuaishuai; Xu, Yuanli; An, Qing; Yang, Yi; et al, Chemical Communications (Cambridge, 2023, 59(27), 4055-4058

Synthetic Routes 20

Conditions de réaction
1.1 Reagents: Pyridine ,  Tetrabutylammonium tetrafluoroborate ,  Oxygen Catalysts: N-Hydroxyphthalimide Solvents: Acetonitrile ,  2,2,2-Trifluoroethanol ;  7 h, 25 - 30 °C
Référence
Selective electrochemical oxidation of aromatic hydrocarbons and preparation of mono/multi-carbonyl compounds
Li, Zhibin; Zhang, Yan; Li, Kuiliang; Zhou, Zhenghong; Zha, Zhenggen; et al, Science China: Chemistry, 2021, 64(12), 2134-2141

4′-tert-Butylacetophenone Raw materials

4′-tert-Butylacetophenone Preparation Products

4′-tert-Butylacetophenone Littérature connexe

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:943-27-1)4′-tert-Butylacetophenone
A905056
Pureté:99%
Quantité:100ml
Prix ($):172.0